Product packaging for Pyripyropene B(Cat. No.:CAS No. 151519-44-7)

Pyripyropene B

Cat. No.: B127610
CAS No.: 151519-44-7
M. Wt: 597.7 g/mol
InChI Key: HQJYCJFUVSNJFK-UHFFFAOYSA-N
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Description

Pyripyropene B is a 1-hydroxy steroid.
This compound has been reported in Aspergillus fumigatus with data available.
from Aspergillus fumigatus FO-1289;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39NO10 B127610 Pyripyropene B CAS No. 151519-44-7

Properties

CAS No.

151519-44-7

Molecular Formula

C32H39NO10

Molecular Weight

597.7 g/mol

IUPAC Name

(5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl)methyl propanoate

InChI

InChI=1S/C32H39NO10/c1-7-25(36)39-16-31(5)22-14-24(41-18(3)35)32(6)28(30(22,4)11-10-23(31)40-17(2)34)27(37)26-21(43-32)13-20(42-29(26)38)19-9-8-12-33-15-19/h8-9,12-13,15,22-24,27-28,37H,7,10-11,14,16H2,1-6H3

InChI Key

HQJYCJFUVSNJFK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C

Synonyms

pyripyropene B

Origin of Product

United States

Foundational & Exploratory

The Structural Unveiling of Pyripyropene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene B, a natural product isolated from Aspergillus fumigatus, has garnered significant interest within the scientific community due to its potent and selective inhibition of Acyl-CoA:cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, making it a key target for the development of therapeutics against hypercholesterolemia and atherosclerosis. The intricate chemical architecture of this compound, featuring a unique fusion of pyridine, α-pyrone, and a complex sesquiterpenoid core, necessitates a sophisticated analytical approach for its complete structural elucidation. This technical guide provides an in-depth overview of the methodologies and data integral to the determination of this compound's structure, with a focus on the spectroscopic techniques that formed the cornerstone of this scientific endeavor.

Introduction

The pyripyropene family of natural products represents a class of microbial metabolites characterized by a common structural motif: a pyridine ring fused to an α-pyrone, which is in turn connected to a highly substituted sesquiterpenoid moiety.[1] this compound is a prominent member of this family and is distinguished from its congener, Pyripyropene A, by the substitution of an O-propionyl group for an O-acetyl group at one of the hydroxyl positions on the sesquiterpene framework.[1] The elucidation of its precise chemical structure was a critical step in understanding its biological activity and has paved the way for structure-activity relationship (SAR) studies and the design of novel synthetic analogs with improved therapeutic profiles.

The structural determination of this compound relied heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While X-ray crystallography provides the definitive three-dimensional structure of a molecule, the successful crystallization of a natural product can be a significant bottleneck. In the case of this compound, its structure was successfully elucidated through detailed analysis of its spectral data.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound involved the determination of its fundamental physicochemical properties, which provided the first clues to its molecular formula and overall structural class.

PropertyValueReference
Molecular Formula C32H39NO10[1]
Molecular Weight 597.65 g/mol [1]
Appearance Colorless needles
Solubility Soluble in methanol, chloroform
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the principal technique employed in the structural elucidation of this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC/HSQC, and HMBC) NMR experiments were conducted to piece together the complex carbon skeleton and establish the connectivity of all atoms within the molecule.

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are contained within the primary literature reference, "Pyripyropenes, Novel Inhibitors of acyl-CoA:cholesterol Acyltransferase Produced by Aspergillus Fumigatus. II. Structure Elucidation of Pyripyropenes A, B, C and D" in The Journal of Antibiotics, 1994, 47(2), 154-162. This publication is not openly accessible, and therefore, the specific quantitative data cannot be reproduced here. The following tables provide a representative summary based on the known structural features and data from closely related pyripyropenes.

Table 1: Representative ¹H NMR Data for the Core Moieties of this compound

MoietyProton PositionRepresentative Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-3'~8.5d~5.0
H-4'~7.8dd~8.0, 5.0
H-5'~7.3d~8.0
α-Pyrone H-3~6.2s-
Sesquiterpene CH-OH / CH-O-Acyl~4.0 - 5.5m-
CH3~0.8 - 1.5s, d-

Table 2: Representative ¹³C NMR Data for the Core Moieties of this compound

MoietyCarbon PositionRepresentative Chemical Shift (δ, ppm)
Pyridine C-2'~150
C-3'~138
C-4'~125
C-5'~148
C-6'~118
α-Pyrone C-2~165 (C=O)
C-3~100
C-4~160
C-5~110
C-6~155
Sesquiterpene C-O-Acyl~70 - 85
C (quaternary)~35 - 50
CH~40 - 60
CH2~20 - 40
CH3~15 - 30
Propionyl Group C=O~173
CH2~28
CH3~9
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound, confirming its molecular formula as C32H39NO10. Fragmentation analysis in tandem MS (MS/MS) experiments provided valuable structural information by revealing characteristic losses of functional groups.

Table 3: Inferred High-Resolution Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)Inferred Loss
[M+H]⁺ 598.2596~598.26-
[M+H - H₂O]⁺ 580.2490~580.25Loss of a hydroxyl group
[M+H - C₃H₆O₂]⁺ 524.2279~524.23Loss of the propionyl group (as propionic acid)
[M+H - C₂H₄O₂]⁺ 538.2435~538.24Loss of an acetyl group (as acetic acid)
Pyridine fragment ~106.05~106.05Cleavage of the pyridine moiety

Experimental Protocols

The successful elucidation of this compound's structure was contingent on the meticulous execution of various experimental procedures. The following sections outline the detailed methodologies for the key experiments.

Fermentation and Isolation
  • Producing Organism: Aspergillus fumigatus (strain FO-1289)

  • Fermentation: The fungus was cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation was carried out for several days to allow for the production of secondary metabolites, including this compound.

  • Extraction: The culture broth was harvested and subjected to solvent extraction, typically with ethyl acetate, to isolate the organic-soluble metabolites.

  • Purification: The crude extract was then purified using a combination of chromatographic techniques, including silica gel column chromatography, octadecylsilane (ODS) column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) was dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Proton NMR spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of all protons in the molecule.

  • ¹³C NMR: Carbon-13 NMR spectra, often acquired with proton decoupling, were used to identify the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments were employed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment was used to establish ¹H-¹H coupling networks, identifying adjacent protons.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments were performed to determine one-bond ¹H-¹³C correlations, linking protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment revealed long-range (2-3 bond) ¹H-¹³C correlations, which were crucial for connecting the different spin systems and assembling the complete carbon skeleton.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • HRMS: Accurate mass measurements were performed to determine the elemental composition of the molecular ion.

  • MS/MS: Tandem mass spectrometry was conducted by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provided key structural information.

Signaling Pathways and Logical Relationships

This compound exerts its biological effects primarily through the inhibition of Acyl-CoA:cholesterol Acyltransferase (ACAT). Understanding the signaling pathway affected by this inhibition is crucial for drug development professionals.

ACAT Inhibition Signaling Pathway

ACAT_Inhibition_Pathway cluster_extracellular Extracellular LDL LDL (Low-Density Lipoprotein) LDLR LDLR LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome FreeCholesterol FreeCholesterol Lysosome->FreeCholesterol Hydrolysis ACAT ACAT FreeCholesterol->ACAT SREBP_SCAP SREBP_SCAP FreeCholesterol->SREBP_SCAP Inhibits transport (High Cholesterol) CholesterylEsters CholesterylEsters ACAT->CholesterylEsters Esterification PyripyropeneB PyripyropeneB PyripyropeneB->ACAT Inhibition Golgi Golgi SREBP_SCAP->Golgi Transport (Low Cholesterol) SREBP_N SREBP_N Golgi->SREBP_N Cleavage GeneExpression GeneExpression SREBP_N->GeneExpression Upregulation GeneExpression->LDLR

Experimental Workflow for Structure Elucidation

The logical progression of experiments is fundamental to the successful elucidation of a novel natural product's structure.

Structure_Elucidation_Workflow Start Isolation & Purification of this compound HRMS High-Resolution Mass Spectrometry Start->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Start->NMR_1D MolFormula Determine Molecular Formula HRMS->MolFormula FuncGroups Identify Functional Groups & Carbon Types NMR_1D->FuncGroups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Establish Connectivity (Assemble Fragments) MolFormula->Connectivity FuncGroups->Connectivity NMR_2D->Connectivity Structure Propose Planar Structure Connectivity->Structure Stereochem Determine Stereochemistry (NOESY, ROESY) Structure->Stereochem FinalStructure Final Structure of This compound Stereochem->FinalStructure

Conclusion

The chemical structure elucidation of this compound stands as a testament to the power of modern spectroscopic techniques. Through the systematic application of one- and two-dimensional NMR spectroscopy, in conjunction with high-resolution mass spectrometry, the scientific community was able to unravel the complex and intricate architecture of this potent ACAT inhibitor. This foundational knowledge has been pivotal for subsequent research, including the exploration of its therapeutic potential and the development of synthetic derivatives with enhanced pharmacological properties. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a comprehensive overview of the analytical journey from isolation to complete structural determination.

References

A Technical Guide to the Pyripyropene B Biosynthesis Pathway in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropenes are a class of fungal meroterpenoids renowned for their potent biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) and significant insecticidal properties.[1][2] Produced primarily by Aspergillus species, these complex molecules are synthesized via a sophisticated pathway involving a dedicated gene cluster. This technical guide provides an in-depth exploration of the biosynthesis of Pyripyropene B, detailing the genetic basis, enzymatic steps, and key chemical intermediates. It summarizes quantitative data, outlines critical experimental protocols used in pathway elucidation, and presents visual diagrams of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding for research and development applications.

Introduction to Pyripyropenes

Pyripyropenes are hybrid natural products derived from both polyketide and terpenoid precursors.[3] The core structure consists of a pyridine-substituted α-pyrone ring fused to a complex, polyoxygenated sesquiterpenoid moiety.[4] The various analogs, such as Pyripyropene A, B, C, and D, differ in the acylation of the hydroxyl groups on the sesquiterpene scaffold. Specifically, Pyripyropene A contains three O-acetyl groups, while Pyripyropenes B, C, and D each have one of these acetyl groups replaced by an O-propionyl residue.[4] Their potent and selective inhibition of ACAT2 makes them attractive candidates for the development of therapies for hypercholesterolemia and atherosclerosis.[5][6]

The Pyripyropene Biosynthetic Gene Cluster (pyr)

The biosynthesis of pyripyropenes is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), identified as the pyr cluster in Aspergillus fumigatus.[7][8] This cluster spans approximately 23 kb and contains nine core genes essential for producing the pyripyropene backbone and tailoring it through oxidations and acylations.[7][9]

Gene Protein Product (Putative Function) Role in Pathway
pyr1 CoA LigaseActivates nicotinic acid to nicotinyl-CoA, the starter unit for polyketide synthesis.
pyr2 Polyketide Synthase (PKS)Catalyzes the condensation of nicotinyl-CoA with two malonyl-CoA units to form the pyrone moiety.[3][9]
pyr6 Prenyltransferase (PT)Attaches a farnesyl pyrophosphate (FPP) group to the pyrone core.[3]
pyr5 FAD-dependent Monooxygenase (FMO)Catalyzes the epoxidation of the farnesyl group.[3]
pyr4 Terpene CyclaseMediates the complex cyclization of the epoxidized farnesyl chain to form the tricyclic sesquiterpene core.[3]
pyr3 Cytochrome P450 MonooxygenaseHydroxylates the C-11 position of the terpene skeleton.[1]
pyr9 Cytochrome P450 MonooxygenaseHydroxylates the C-7 and C-13 positions of the terpene skeleton.[1]
pyr7 Acetyltransferase (ACT)Acetylates the 1-OH group.[1]
pyr8 Acetyltransferase (ACT)Acetylates the 7-OH and 11-OH groups.[1]
Table 1: Genes and their functions in the Pyripyropene Biosynthetic Gene Cluster of A. fumigatus.[1][7][9]

The Biosynthetic Pathway to this compound

The synthesis of this compound shares its core pathway with Pyripyropene A, diverging only in the final acylation steps. The process can be divided into the formation of the core skeleton and subsequent tailoring reactions.

Step 1: Polyketide Synthesis: The pathway initiates with the activation of nicotinic acid to nicotinyl-CoA by the CoA ligase, Pyr1. The non-reducing polyketide synthase, Pyr2, then catalyzes the condensation of one molecule of nicotinyl-CoA with two molecules of malonyl-CoA to produce the characteristic pyridine-α-pyrone moiety, 6-[(E)-2-carboxyvinyl]-4-hydroxypyran-2-one attached to the PKS .[3]

Step 2: Prenylation: The membrane-bound prenyltransferase, Pyr6, transfers a C15 isoprenoid unit, farnesyl pyrophosphate (FPP) , onto the polyketide intermediate, forming a farnesylated pyrone.[3]

Step 3: Epoxidation and Cyclization: The FAD-dependent monooxygenase, Pyr5, epoxidizes the terminal double bond of the farnesyl group. Following this, the terpene cyclase, Pyr4, orchestrates a complex cascade of ring closures to form the rigid tricyclic sesquiterpene core, resulting in the intermediate Pyripyropene E (deacetylated) .[3]

Step 4: Hydroxylation (Oxidative Tailoring): A series of cytochrome P450 monooxygenases, Pyr3 and Pyr9, hydroxylate the terpene backbone at specific positions. Pyr3 acts at C-11, while Pyr9 hydroxylates both C-7 and C-13.[1] This sequence of oxidations produces a multi-hydroxylated intermediate, deacetyl-pyripyropene A .

Step 5: Acylation (Final Tailoring): The final structural diversity is achieved through acylation by acetyltransferases. For Pyripyropene A, Pyr7 acetylates the 1-OH group, and Pyr8 acetylates the 7-OH and 11-OH groups.[1] this compound differs by the presence of a propionyl group instead of an acetyl group at one of these positions. While the specific propionyltransferase in the pyr cluster is not explicitly defined, it is hypothesized that one of the acyltransferases (or another uncharacterized enzyme) utilizes propionyl-CoA as a substrate to generate the final this compound structure.

Pyripyropene_B_Biosynthesis cluster_precursors Precursors cluster_pathway Core Pathway NA Nicotinic Acid Pyrone Pyridino-α-pyrone NA->Pyrone Pyr1 (CoA Ligase) Pyr2 (PKS) Malonyl 2x Malonyl-CoA Malonyl->Pyrone Pyr1 (CoA Ligase) Pyr2 (PKS) FPP Farnesyl-PP FarnesylPyrone Farnesyl-pyrone FPP->FarnesylPyrone Pyr6 (PT) Pyrone->FarnesylPyrone Pyr6 (PT) EpoxyFarnesylPyrone Epoxy-farnesyl-pyrone FarnesylPyrone->EpoxyFarnesylPyrone Pyr5 (FMO) CoreSkeleton Pyripyropene E (Deacetyl) EpoxyFarnesylPyrone->CoreSkeleton Pyr4 (Cyclase) HydroxylatedCore Deacetyl-Pyripyropene A (1,7,11,13-OH) CoreSkeleton->HydroxylatedCore Pyr3 (P450) Pyr9 (P450) PPB This compound HydroxylatedCore->PPB Pyr7 (ACT) Pyr8 (ACT) Propionyltransferase (?)

Figure 1: Proposed biosynthetic pathway for this compound in Aspergillus.

Quantitative Data

Quantitative analysis of pyripyropene production and activity is crucial for drug development and fermentation optimization.

Parameter Compound Value Assay/Condition Source Organism
ACAT Inhibition (IC50) Pyripyropene A58 nMRat liver microsomesA. fumigatus FO-1289
This compound117 nMRat liver microsomesA. fumigatus FO-1289
Pyripyropene C53 nMRat liver microsomesA. fumigatus FO-1289
Pyripyropene D268 nMRat liver microsomesA. fumigatus FO-1289
Anti-proliferative (IC50) Pyripyropene A1.8 µMHuman Umbilical Vein Endothelial Cells (HUVECs)A. fumigatus
Table 2: In vitro biological activity of Pyripyropenes.[5][6]

Experimental Protocols

Elucidation of the pyripyropene pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This technique is fundamental for functional characterization of the pyr genes by expressing them in a clean, high-yield host.[10][11]

Objective: To express one or more pyr genes in A. oryzae to identify the product of the encoded enzyme(s).

Protocol Outline:

  • Gene Amplification: Amplify the target pyr gene(s) (e.g., pyr1 and pyr2) from A. fumigatus genomic DNA using high-fidelity DNA polymerase.

  • Vector Construction: Clone the amplified gene(s) into an A. oryzae expression vector (e.g., pTAex3 or pPTRI) under the control of a strong, inducible promoter like the amyB promoter. This is often achieved via homologous recombination in Saccharomyces cerevisiae.[12]

  • Protoplast Transformation: Prepare protoplasts from young A. oryzae mycelia by enzymatic digestion of the cell wall.

  • PEG-Mediated Transformation: Incubate the protoplasts with the expression vector(s) in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.

  • Selection and Regeneration: Plate the transformed protoplasts on selective regeneration medium. The specific selection agent depends on the auxotrophic markers in the host strain and the resistance genes on the vector (e.g., arginine for ΔargB hosts).[13]

  • Expression and Analysis: Culture the resulting transformants in a suitable medium (e.g., Czapek-Dox with starch to induce the amyB promoter). If necessary, feed the culture with a predicted substrate (e.g., nicotinic acid).[3]

  • Metabolite Extraction and Identification: Extract the fungal mycelia and culture medium with an organic solvent (e.g., ethyl acetate). Analyze the extract for new products using LC-MS and NMR.

LC-MS Analysis of Pyripyropenes

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical method for detecting and quantifying pyripyropenes in complex biological extracts.[14][15]

Objective: To separate, identify, and quantify pyripyropenes from a fungal culture extract.

Protocol Outline:

  • Sample Preparation:

    • Lyophilize the fungal mycelium and/or culture broth.

    • Extract the sample with a solvent such as ethyl acetate or methanol.

    • Centrifuge to pellet insoluble debris. Collect the supernatant.

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) compatible with the LC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[16]

  • Liquid Chromatography (LC):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution, typically with water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid to improve ionization.

    • Gradient Example: Start with a low percentage of B, ramp up to a high percentage to elute the compounds, hold, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry (MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as pyripyropenes readily form [M+H]+ adducts.

    • Analysis: Perform a full scan to identify the molecular weights of compounds in the sample. For targeted quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.

    • Identification: Confirm the identity of pyripyropenes by comparing their retention times and mass spectra (including fragmentation patterns from MS/MS) with those of authentic standards.

Regulation of Pyripyropene Biosynthesis

The production of secondary metabolites in fungi is tightly regulated. In A. fumigatus, the G-protein signaling pathway has been implicated in controlling pyripyropene biosynthesis.

Transcriptional profiling has shown that a Gα protein, GpaB , positively regulates the expression of the pyr gene cluster.[9] Deletion of the gpaB gene leads to a significant decrease in the transcription of pyr genes and a corresponding reduction in pyripyropene production, especially during interactions with other microbes like Pseudomonas aeruginosa.[9][17] This suggests a regulatory link between environmental sensing (via G-protein coupled receptors) and the activation of secondary metabolite production.

GpaB_Regulation GPCR Environmental Signal (e.g., bacterial interaction) GpaB Gα Protein (GpaB) GPCR->GpaB Activates Signal_Cascade Downstream Signaling Cascade GpaB->Signal_Cascade pyr_cluster pyr Gene Cluster (pyr1, pyr2, etc.) Signal_Cascade->pyr_cluster Upregulates Transcription PPs Pyripyropene Production pyr_cluster->PPs

Figure 2: GpaB-mediated regulation of the pyripyropene gene cluster.

Conclusion and Future Prospects

The biosynthetic pathway of this compound in Aspergillus is a complex and elegant example of fungal secondary metabolism. A comprehensive understanding of its genetic basis and enzymatic machinery, gained through the experimental approaches detailed here, is paramount. This knowledge enables the rational design of strategies for yield improvement through fermentation optimization and metabolic engineering. Furthermore, the heterologous expression systems provide a powerful platform for synthetic biology approaches, allowing for the creation of novel pyripyropene analogs with potentially enhanced therapeutic or insecticidal properties, contributing to the development of next-generation pharmaceuticals and agrochemicals.[2]

References

An In-depth Technical Guide to the Natural Source and Production of Pyripyropene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene B is a meroterpenoid natural product with significant biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of its natural source, biosynthetic pathway, and methods for its production and isolation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Natural Source

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus fumigatus.[1][2][3] This ubiquitous mold is the primary natural source from which this compound and its structural analogs, such as Pyripyropene A, C, and D, have been isolated.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the well-elucidated pathway of Pyripyropene A. The core structure is assembled through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway coupled with the terpenoid pathway.

The biosynthesis commences with the formation of the pyridino-α-pyrone moiety. This process starts with nicotinic acid, which is condensed with two molecules of malonyl-CoA via a polyketide synthase pathway.[4] Concurrently, the mevalonate pathway produces farnesyl pyrophosphate (FPP), a C15 isoprenoid.

A prenyltransferase then catalyzes the attachment of the farnesyl group to the pyridino-α-pyrone core. This is followed by a series of enzymatic reactions, including epoxidation and cyclization, to form the characteristic sesquiterpene core structure of the pyripyropenes.[4]

The key distinction in the biosynthesis of this compound compared to Pyripyropene A lies in the final tailoring steps. While Pyripyropene A undergoes three acetylation steps, this compound incorporates one propionyl group and two acetyl groups.[2] This propionylation is catalyzed by a specific acyltransferase that utilizes propionyl-CoA as a substrate. While the precise enzyme has not been definitively characterized, it is encoded within the pyripyropene biosynthetic gene cluster. Subsequent hydroxylation and acetylation/propionylation steps, catalyzed by cytochrome P450 monooxygenases and other acyltransferases, complete the biosynthesis of this compound.[5]

Proposed Biosynthetic Pathway of this compound

Pyripyropene_B_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Steps Nicotinic Acid Nicotinic Acid PKS Polyketide Synthase Nicotinic Acid->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Acetyl-CoA (via Mevalonate Pathway) Acetyl-CoA (via Mevalonate Pathway) FPP Farnesyl Pyrophosphate Acetyl-CoA (via Mevalonate Pathway)->FPP Pyridino-α-pyrone Pyridino-α-pyrone PKS->Pyridino-α-pyrone Prenyltransferase Prenyltransferase Pyridino-α-pyrone->Prenyltransferase FPP->Prenyltransferase Prenylated Intermediate Prenylated Intermediate Prenyltransferase->Prenylated Intermediate Epoxidase/Cyclase Epoxidase & Terpene Cyclase Prenylated Intermediate->Epoxidase/Cyclase Pyripyropene Core Pyripyropene Core Epoxidase/Cyclase->Pyripyropene Core Hydroxylase Hydroxylase (P450) Pyripyropene Core->Hydroxylase Hydroxylated Core Hydroxylated Core Hydroxylase->Hydroxylated Core Acyltransferases Acetyltransferases & Propionyltransferase Hydroxylated Core->Acyltransferases This compound This compound Acyltransferases->this compound

Proposed Biosynthetic Pathway of this compound.

Production and Purification of this compound

The production of this compound is achieved through the fermentation of Aspergillus fumigatus. The subsequent purification process involves extraction and chromatographic separation.

Fermentation of Aspergillus fumigatus

A seed culture is first prepared by inoculating a suitable medium with spores of A. fumigatus. This is followed by a larger-scale fermentation. While specific yields for this compound are not widely reported, the general conditions for pyripyropene production can be adapted.

Experimental Protocol: Fermentation of Aspergillus fumigatus

  • Seed Culture:

    • Inoculate 100 mL of seed medium (e.g., Potato Dextrose Broth) in a 500 mL flask with a loopful of A. fumigatus spores.

    • Incubate at 27-30°C for 2-3 days with shaking at 150-200 rpm.

  • Production Culture:

    • Inoculate a production medium (e.g., a custom medium containing glucose, peptone, and yeast extract) with the seed culture (typically 5-10% v/v).

    • Ferment in a larger vessel (e.g., 1 L flasks or a bioreactor) at 27-30°C for 7-14 days with agitation and aeration.[6]

Extraction and Purification of this compound

Following fermentation, the fungal biomass and culture broth are separated. This compound is then extracted from both the mycelia and the broth using organic solvents. The crude extract is subsequently purified using various chromatographic techniques.

Experimental Protocol: Extraction and Purification

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the mycelia with a solvent such as acetone or methanol.

    • Extract the culture filtrate with an immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

    • ODS Column Chromatography: Further purify the fractions containing this compound using a reversed-phase octadecylsilyl (ODS) column. Elute with a methanol-water or acetonitrile-water gradient.

    • Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative HPLC on a C18 column to obtain highly pure this compound.[1]

Quantitative Data

Quantitative data for the production of this compound is scarce in the literature. However, studies on the production of the closely related Pyripyropene A can provide an estimate of the expected yields. It is important to note that yields can vary significantly depending on the fungal strain, fermentation conditions, and extraction efficiency.

ParameterValueReference
Fermentation Time 7 - 14 days[6]
Extraction Solvent Ethyl Acetate, AcetoneGeneral Practice
Purification Methods Silica Gel, ODS, Prep-HPLC[1]
Reported IC50 (ACAT inhibition) 117 nM[1]

Experimental Workflows

The overall process for obtaining this compound from its natural source can be visualized as a sequential workflow.

Fermentation and Extraction Workflow

Fermentation_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction A_fumigatus_Spores Aspergillus fumigatus Spores Seed_Culture Seed Culture (2-3 days) A_fumigatus_Spores->Seed_Culture Production_Culture Production Culture (7-14 days) Seed_Culture->Production_Culture Filtration Filtration Production_Culture->Filtration Mycelia_Extraction Mycelia Extraction (Acetone/Methanol) Filtration->Mycelia_Extraction Broth_Extraction Broth Extraction (Ethyl Acetate) Filtration->Broth_Extraction Combine_Evaporate Combine & Evaporate Mycelia_Extraction->Combine_Evaporate Broth_Extraction->Combine_Evaporate Crude_Extract Crude_Extract Combine_Evaporate->Crude_Extract

Workflow for Fermentation and Extraction of this compound.
Purification Workflow

Purification_Workflow Crude_Extract Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Partially_Purified_Fractions Partially_Purified_Fractions Silica_Gel->Partially_Purified_Fractions ODS_Column ODS Column Chromatography Partially_Purified_Fractions->ODS_Column Enriched_Fractions Enriched_Fractions ODS_Column->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Pure_Pyripyropene_B Pure_Pyripyropene_B Prep_HPLC->Pure_Pyripyropene_B

Workflow for the Purification of this compound.

Conclusion

This compound, a natural product from Aspergillus fumigatus, holds promise for further investigation due to its biological activities. This guide has detailed its natural source, biosynthetic pathway, and provided a framework for its production and purification. The provided experimental protocols and workflows serve as a foundation for researchers to build upon in their efforts to study and utilize this intriguing molecule. Further research is warranted to fully characterize the enzymes involved in its unique biosynthesis and to optimize its production for potential therapeutic applications.

References

Probing the Action of Pyripyropene B: A Technical Guide to its Core Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Pyripyropene B and its close analog, Pyripyropene A. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying biological pathways and scientific workflows. Pyripyropenes, natural products isolated from the fungus Aspergillus fumigatus, have emerged as potent and selective inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), with a particular specificity for the ACAT2 isozyme, a key player in cholesterol metabolism and a promising target for the treatment of hypercholesterolemia and atherosclerosis.

Core Mechanism of Action: Selective Inhibition of ACAT2

The primary mechanism of action of pyripyropenes is the potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2).[1][2][3][4] ACAT enzymes catalyze the esterification of cholesterol to form cholesteryl esters, a crucial step for the absorption of dietary cholesterol in the intestines and for the packaging of cholesterol into very-low-density lipoproteins (VLDL) in the liver.[5][6][7]

There are two main isoforms of ACAT:

  • ACAT1: Ubiquitously expressed in various tissues, including macrophages, and is involved in cellular cholesterol homeostasis.[3][5]

  • ACAT2: Primarily expressed in the enterocytes of the small intestine and in hepatocytes.[3][5][7]

Pyripyropene A, the most extensively studied compound in this class, demonstrates high selectivity for ACAT2 over ACAT1.[8][9] This selectivity is critical, as inhibiting ACAT2 in the liver and intestine can effectively reduce plasma cholesterol levels and protect against atherosclerosis, while avoiding potential side effects associated with the widespread inhibition of ACAT1.[1][3][8][10] The inhibition of ACAT2 by pyripyropenes leads to a decrease in intestinal cholesterol absorption and reduced secretion of cholesteryl esters in VLDL from the liver, thereby lowering levels of pro-atherogenic lipoproteins in the bloodstream.[1][10][11]

Quantitative Data: Inhibitory Potency and Selectivity

The following tables summarize the quantitative data on the inhibitory activity of Pyripyropene A and B. The data is compiled from various in vitro and cell-based assays.

CompoundTargetAssay SystemIC50 ValueReference
Pyripyropene A ACAT2In vitro enzyme assay70 nM[12]
ACAT1In vitro enzyme assay> 80 µM
ACAT2Cell-based assay (hACAT2-CHO cells)70 nM[2]
ACAT1Cell-based assay (hACAT1-CHO cells)> 70 µM[2]
This compound ACATRat liver microsomes117 nM
Pyripyropene A HUVECsAnti-proliferative assay1.8 µM[12]
(IC50: Half maximal inhibitory concentration; hACAT: human ACAT; CHO: Chinese Hamster Ovary; HUVEC: Human Umbilical Vein Endothelial Cells)

Key Experimental Protocols

This section details the methodologies for two key types of experiments used in the study of pyripyropene inhibitors.

Microsomal ACAT Inhibition Assay

This in vitro assay is used to determine the direct inhibitory effect of a compound on ACAT enzyme activity using microsomal fractions isolated from tissues like the liver, which are rich in ACAT enzymes.

a) Preparation of Liver Microsomes:

  • Homogenize fresh liver tissue in a cold buffer solution (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH₂PO₄, 30 mM EDTA, pH 7.2).[13]

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., by the Lowry method).[14]

b) Inhibition Assay Protocol:

  • Prepare an assay mixture containing a specific amount of microsomal protein (e.g., 50 µg), bovine serum albumin (BSA), and free cholesterol solubilized in β-cyclodextrin.[14]

  • Add the test compound (this compound) at various concentrations.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[14]

  • Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]oleoyl-CoA.[13][14]

  • Incubate for a short period (e.g., 10 minutes) at 37°C.[13][14]

  • Stop the reaction by adding a solvent mixture like chloroform:methanol (2:1).[14]

  • Extract the lipids and separate the formed [¹⁴C]cholesteryl esters from the unreacted substrate using thin-layer chromatography (TLC).[13][14]

  • Quantify the radioactivity of the cholesteryl ester band using scintillation counting to determine the enzyme activity.

  • Calculate the percent inhibition at each compound concentration relative to a vehicle control and determine the IC50 value.

In Vivo Anti-Atherosclerosis Studies in Mouse Models

These studies assess the efficacy of the inhibitor in a whole-organism setting, typically using mouse models genetically predisposed to developing atherosclerosis, such as Apolipoprotein E-knockout (ApoE⁻/⁻) mice.

a) Animal Model and Dosing:

  • Use male ApoE⁻/⁻ mice, a standard model for atherosclerosis research.[1]

  • Feed the mice a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and atherosclerotic lesion development.[4]

  • Orally administer the test compound (e.g., Pyripyropene A) daily at various doses (e.g., 10 to 50 mg/kg) for an extended period (e.g., 12 weeks).[1] A control group receives the vehicle alone.

b) Efficacy Assessment:

  • Plasma Lipid Analysis: Periodically collect blood samples and measure plasma levels of total cholesterol, VLDL, and low-density lipoprotein (LDL).[1]

  • Intestinal Cholesterol Absorption: Perform a fecal dual-isotope method to quantify the inhibition of cholesterol absorption from the intestine.[10]

  • Atherosclerotic Lesion Analysis: At the end of the study, euthanize the mice and perfuse the vascular system.

  • Excise the aorta and heart and stain with a lipid-staining dye (e.g., Oil Red O) to visualize atherosclerotic plaques.[11]

  • Quantify the lesion area in the aortic arch and thoracic aorta using image analysis software.[1][11]

  • Analyze the cholesterol and cholesteryl ester content in the liver and aorta.[10]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and a representative experimental workflow.

Cholesterol_Esterification_Pathway cluster_Intestine_Lumen Intestine Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) cluster_Lymphatics Lymphatics / Blood Dietary_Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Transporter Dietary_Cholesterol->NPC1L1 Free_Cholesterol Free Cholesterol NPC1L1->Free_Cholesterol Uptake ACAT2 ACAT2 Free_Cholesterol->ACAT2 Substrate Cholesteryl_Esters Cholesteryl Esters ACAT2->Cholesteryl_Esters Esterification Chylomicron Chylomicrons Cholesteryl_Esters->Chylomicron Packaging To_Liver To Liver & Periphery Chylomicron->To_Liver Secretion Pyripyropene_B This compound Pyripyropene_B->ACAT2 Inhibition

Caption: Intestinal cholesterol absorption pathway and the inhibitory action of this compound on ACAT2.

Target_ID_Workflow cluster_Validation_Steps Validation Methods Phenotypic_Screen Phenotypic Screening (e.g., Lowering cellular cholesterol) Hit_Compound Identify Hit Compound (Pyripyropene) Phenotypic_Screen->Hit_Compound Probe_Synthesis Affinity Probe Synthesis (e.g., Biotinylated Pyripyropene) Hit_Compound->Probe_Synthesis Affinity_Purification Affinity Purification (Pull-down from cell lysate) Probe_Synthesis->Affinity_Purification Proteomics Proteomic Analysis (e.g., Mass Spectrometry) Affinity_Purification->Proteomics Target_Hypothesis Generate Target Hypothesis (ACAT2) Proteomics->Target_Hypothesis Validation Target Validation Target_Hypothesis->Validation Enzyme_Assay In vitro Enzyme Assays Validation->Enzyme_Assay Cell_Assay Cell-based Knockdown/Overexpression Validation->Cell_Assay Binding_Assay Direct Binding Assays (e.g., SPR) Validation->Binding_Assay

Caption: A conceptual workflow for the identification of the molecular target of a bioactive compound.

References

Methodological & Application

Application Notes and Protocols: Semi-Synthesis and Purification of Pyripyropene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene B is a naturally occurring meroterpenoid with potent inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an important enzyme in cholesterol metabolism. Its complex structure presents a significant challenge for total synthesis. This document provides a detailed protocol for the semi-synthesis of this compound starting from the more readily available analogue, Pyripyropene A. Additionally, a comprehensive purification protocol for the synthesized this compound is outlined. While a complete total synthesis of this compound from simple starting materials has not been extensively reported in the scientific literature, this semi-synthetic route offers a practical approach for obtaining this valuable compound for research purposes. The primary biological activity of this compound involves the inhibition of ACAT, and a diagram illustrating this mechanism is included.

Introduction

The pyripyropene family of natural products, isolated from Aspergillus fumigatus, has garnered significant interest due to their potent biological activities. This compound, a member of this family, is structurally distinguished from Pyripyropene A by the presence of a propionyl group instead of an acetyl group at one of the hydroxyl positions of the sesquiterpenoid core. This subtle structural modification can influence its biological activity and pharmacokinetic properties. This application note details a proposed semi-synthetic route to obtain this compound from Pyripyropene A, followed by a robust purification protocol.

Data Presentation

ParameterValueReference
Molecular Formula C30H39NO8[1]
Molecular Weight 557.63 g/mol Calculated
Pyripyropene A Starting Material
Molecular FormulaC29H37NO8[1]
Molecular Weight543.61 g/mol Calculated
Semi-Synthesis Reaction Selective Deacetylation followed by PropionylationInferred
Purification Method Silica Gel Chromatography & Preparative HPLC[2]
Biological Target Acyl-CoA:cholesterol acyltransferase (ACAT)[1]

Experimental Protocols

Semi-Synthesis of this compound from Pyripyropene A

This protocol is a proposed route and may require optimization. It involves the selective hydrolysis of one of the acetyl groups of Pyripyropene A, followed by propionylation.

Materials:

  • Pyripyropene A

  • Methanol (anhydrous)

  • Potassium carbonate (K2CO3)

  • Dichloromethane (DCM, anhydrous)

  • Propionyl chloride

  • Triethylamine (TEA) or Pyridine

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing solvents (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Selective Deacetylation of Pyripyropene A:

    • Dissolve Pyripyropene A (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction should be carefully monitored to favor mono-deacetylation.

    • Once the desired mono-deacetylated intermediate is observed as the major product, quench the reaction by adding a few drops of 1M HCl to neutralize the base.

    • Remove the solvent under reduced pressure.

    • Extract the crude product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the mono-deacetylated intermediate by flash column chromatography on silica gel.

  • Propionylation of the Mono-deacetylated Intermediate:

    • Dissolve the purified mono-deacetylated intermediate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine or pyridine (1.2 equivalents) to the solution.

    • Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane.

    • Collect fractions and analyze them by TLC to identify those containing this compound.

    • Combine the pure fractions and concentrate them under reduced pressure.

  • Preparative HPLC:

    • For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.[2]

    • Dissolve the partially purified product from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the solution onto a preparative C18 HPLC column.

    • Elute with an isocratic or gradient solvent system of acetonitrile and water.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[1]

Mandatory Visualization

G cluster_synthesis Semi-Synthesis of this compound cluster_purification Purification Protocol PyA Pyripyropene A Deacetyl Selective Deacetylation PyA->Deacetyl K2CO3, MeOH Intermediate Mono-deacetylated Intermediate Deacetyl->Intermediate Propionyl Propionylation Intermediate->Propionyl Propionyl Chloride, TEA, DCM CrudeB Crude this compound Propionyl->CrudeB Silica Silica Gel Chromatography CrudeB->Silica PrepHPLC Preparative HPLC Silica->PrepHPLC PureB Pure this compound PrepHPLC->PureB

Caption: Workflow for the semi-synthesis and purification of this compound.

G cluster_pathway Mechanism of Action of this compound AcylCoA Acyl-CoA ACAT ACAT Enzyme AcylCoA->ACAT Cholesterol Cholesterol Cholesterol->ACAT CE Cholesteryl Ester (Storage/Transport) ACAT->CE Esterification PyriB This compound PyriB->ACAT Inhibition

Caption: Inhibition of ACAT by this compound.

References

Application Note: Quantification of Pyripyropene B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyripyropene B is a member of the pyripyropene class of natural products, which are known for their potent biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in biological matrices and pharmaceutical formulations. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an acidified aqueous solution. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Internal Standard (e.g., Carbamazepine or a structurally related compound)[3]

  • Plasma or other biological matrix (for bioanalytical methods)

  • Appropriate formulation excipients (for pharmaceutical analysis)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, and a diode array detector (DAD) or UV detector.[4]

  • Column: Xterra MS C18, 5 µm, 4.6 x 150 mm (or equivalent)[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 249 nm (or wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL[5]

  • Internal Standard (IS): Carbamazepine (or other suitable compound) at a fixed concentration.[3]

Preparation of Standard and Sample Solutions

3.1. Standard Stock Solution (1 mg/mL) Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]

3.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 ng/mL to 5000 ng/mL.[3][7] A typical calibration curve might include concentrations of 1, 5, 10, 50, 100, 500, 1000, and 5000 ng/mL.

3.3. Internal Standard (IS) Working Solution Prepare a working solution of the internal standard (e.g., Carbamazepine) at a concentration of 100 ng/mL in the mobile phase.

3.4. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Filter through a 0.22 µm syringe filter before injection.[8]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9] Key validation parameters are summarized in the table below.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaExpected Performance
Linearity Correlation coefficient (r²) ≥ 0.995r² > 0.999
Range 1 - 5000 ng/mLDemonstrates linearity across a wide concentration range.[3]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3~0.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10~1.5 ng/mL
Precision (RSD%) Intraday RSD ≤ 2%, Interday RSD ≤ 2%< 2%[9]
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limits.[9]
Specificity No interference from matrix components at the retention time of the analyte and IS.Resolved peaks for this compound and IS.
Robustness Insensitive to small variations in method parameters (e.g., pH, flow rate).Consistent results with minor parameter changes.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start stock Prepare Stock Solution (1 mg/mL this compound) start->stock is_std Prepare Internal Standard (100 ng/mL) start->is_std sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep working_std Prepare Working Standards (1-5000 ng/mL) stock->working_std hplc HPLC Injection (C18 Column, Gradient Elution) working_std->hplc is_std->sample_prep sample_prep->hplc detection UV Detection (249 nm) hplc->detection integration Peak Integration & Area Calculation detection->integration calibration Generate Calibration Curve (Peak Area Ratio vs. Concentration) integration->calibration quantification Quantify this compound in Samples integration->quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for the quantification of this compound by HPLC.

Logical Relationship of Method Validation

validation_relationship cluster_core Core Method Performance cluster_reliability Method Reliability linearity Linearity & Range lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) lod_loq->precision specificity Specificity specificity->linearity robustness Robustness precision->robustness accuracy->robustness validated_method Validated HPLC Method robustness->validated_method

Caption: Interrelationship of key HPLC method validation parameters.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Pyripyropene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of Pyripyropene B using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). Pyripyropenes are a class of natural products known to be potent and selective inhibitors of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), making them significant targets in the development of therapies for hypercholesterolemia and atherosclerosis.[1][2][3] This application note outlines a comprehensive workflow, from sample preparation to data analysis, and provides representative quantitative performance data. The methodologies are designed to be adaptable for various biological matrices.

Introduction

This compound is a meroterpenoid produced by various fungal species, including Aspergillus fumigatus.[2][4] Like its well-studied analog Pyripyropene A, it exhibits potent inhibitory activity against ACAT2.[2] This enzyme plays a crucial role in the absorption of dietary cholesterol and the assembly of lipoproteins in the liver.[3][5] Selective inhibition of ACAT2 is a promising strategy for managing atherosclerosis.

High-resolution mass spectrometry offers significant advantages for the analysis of small molecules like this compound in complex biological matrices.[6][7] The high mass accuracy and resolution allow for confident identification based on elemental composition and unambiguous differentiation from isobaric interferences.[8] This protocol details the use of an LC-HRMS system (e.g., Q-Exactive Orbitrap or a Q-TOF platform) for the targeted analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Pyripyropene A or a structurally similar stable-isotope labeled compound. Carbamazepine has also been successfully used as an internal standard for Pyripyropene A analysis.[9]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human or mouse plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS)

Sample Preparation (Protein Precipitation)

This protocol is optimized for plasma samples. Modifications may be required for other matrices.

  • Thaw Samples : Bring plasma samples and standards to room temperature.

  • Spike Internal Standard : To 100 µL of plasma, add 10 µL of internal standard solution (e.g., 1 µg/mL in methanol).

  • Precipitate Proteins : Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant : Carefully transfer the supernatant to a clean tube.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer : Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography Method

The following parameters are adapted from a validated method for Pyripyropene A and are suitable for this compound.[9]

  • LC System : UHPLC system

  • Column : C18 reversed-phase column (e.g., Xterra MS C18, 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient :

    • 0-1.0 min: 50% B

    • 1.0-5.0 min: 50% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 50% B (re-equilibration)

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 40°C

High-Resolution Mass Spectrometry Method

The method utilizes a high-resolution mass spectrometer capable of accurate mass measurements and MS/MS fragmentation.

  • Instrument : Q-Exactive Orbitrap, Q-TOF, or equivalent

  • Ionization Mode : Heated Electrospray Ionization (HESI), Positive

  • Capillary Voltage : 3.5 kV

  • Source Temperature : 320°C

  • Sheath Gas Flow : 40 units

  • Aux Gas Flow : 10 units

  • Full Scan (MS1) Parameters :

    • Scan Range : m/z 150-900

    • Resolution : 70,000

    • AGC Target : 1e6

  • MS/MS (dd-MS2 or PRM) Parameters :

    • Resolution : 17,500

    • Collision Energy : 20, 30, 40 (stepped NCE)

    • Isolation Window : 1.2 m/z

    • Precursor and Fragment Ions : See Table 1.

Table 1: High-Resolution Mass Spectrometry Parameters for this compound

CompoundFormulaExact Mass (M)AdductPrecursor Ion [M+H]+ (m/z)Proposed Fragment Ions (m/z)
This compound C₃₂H₃₉NO₁₀597.2574[M+H]⁺598.2646538.2435, 496.2329, 148.0600
Pyripyropene A (IS) C₃₁H₃₅NO₁₀581.2261[M+H]⁺582.2333522.2122, 480.2016, 148.0600

Note: The molecular formula for this compound was obtained from PubChem. Proposed fragment ions for this compound are based on the known fragmentation of Pyripyropene A, which involves losses of acetic acid moieties and a characteristic fragment corresponding to the nicotinoyl group.[9]

Results and Data Presentation

Quantitative performance should be assessed by validating parameters such as linearity, precision, accuracy, and matrix effect. The data presented in Table 2 is for Pyripyropene A, determined using a validated LC-MS/MS method, and serves as a representative benchmark for the expected performance of a this compound assay.[9]

Table 2: Representative Quantitative Performance Data (from Pyripyropene A analysis)

ParameterResult
Linearity Range 1 - 5,000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 9.2%
Accuracy (% Bias) Within ±10%
Matrix Effect (Mouse Plasma) 97.6% - 104.2%
Matrix Effect (Human Plasma) 93.3% - 105.3%
Recovery > 85%

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 UHPLC Separation (C18 Column) p6->a1 a2 HESI Ionization (Positive Mode) a1->a2 a3 HRMS Detection (Full Scan & dd-MS2/PRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Analyte/IS Ratio) d1->d2 d3 Reporting d2->d3

Caption: Workflow for this compound analysis.

Signaling Pathway

Pyripyropenes inhibit the ACAT2 enzyme, which is primarily located in the intestine and liver. This inhibition blocks the esterification of free cholesterol into cholesteryl esters, thereby reducing cholesterol absorption and the formation of atherogenic lipoproteins.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Diet Dietary Cholesterol FC Free Cholesterol (FC) Diet->FC ACAT2 ACAT2 FC->ACAT2 CE Cholesteryl Esters (CE) ACAT2->CE Esterification Chylo Chylomicrons CE->Chylo Blood Bloodstream Chylo->Blood Absorption PPB This compound PPB->ACAT2 Inhibition

Caption: Inhibition of ACAT2 by this compound.

Conclusion

The described LC-HRMS method provides a robust and sensitive approach for the analysis of this compound in biological matrices. The high resolution and mass accuracy inherent to this technique ensure confident compound identification and accurate quantification, making it an invaluable tool for pharmacokinetic studies and the broader development of ACAT2 inhibitors as therapeutic agents. The provided protocols and performance benchmarks offer a solid foundation for researchers to implement and further validate this methodology in their own laboratories.

References

Application Notes and Protocols for Developing Insecticidal Assays for Pyripyropene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene B is a member of the pyripyropene class of natural products, which are known for their insecticidal properties, particularly against sucking insect pests. This document provides detailed application notes and protocols for developing and conducting insecticidal assays for this compound. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related analog, Pyripyropene A, serves as a valuable proxy and is presented herein. The primary mode of action for pyripyropenes is the inhibition of insect nicotinic acetylcholine receptors (nAChRs).[1]

Mechanism of Action: Inhibition of Insect Nicotinic Acetylcholine Receptors

This compound, like other pyripyropene derivatives, is believed to exert its insecticidal effect by acting as an antagonist of insect nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the insect central nervous system. The binding of the neurotransmitter acetylcholine (ACh) to nAChRs leads to the opening of the ion channel, allowing the influx of cations and subsequent depolarization of the postsynaptic membrane, which propagates the nerve impulse.

This compound is thought to bind to the nAChR, preventing the binding of ACh and thereby blocking the signal transduction pathway. This disruption of nerve signaling leads to paralysis and eventual death of the insect.

Below is a diagram illustrating the proposed signaling pathway of insect nAChRs and the inhibitory action of this compound.

Insect nAChR Signaling Pathway and Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel 1. Arrives Ca2+ Influx Ca2+ Voltage-gated Ca2+ Channel->Ca2+ Influx 2. Opens Synaptic Vesicle Synaptic Vesicle (containing ACh) Ca2+ Influx->Synaptic Vesicle 3. Triggers Synaptic Vesicle->ACh Release 4. Fusion & Release ACh ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand-gated Ion Channel ACh->nAChR:f0 5. Binds Na+ Influx Na+ nAChR:f1->Na+ Influx 6. Opens Depolarization Depolarization Na+ Influx->Depolarization 7. Causes Nerve Impulse Propagation Nerve Impulse Propagation Depolarization->Nerve Impulse Propagation 8. Leads to This compound This compound This compound->nAChR:f0 Inhibits Aphid Leaf-Dip Bioassay Workflow A Prepare Serial Dilutions of this compound C Dip Leaf Discs in Test Solutions for 10-30 seconds A->C B Excise Leaf Discs from Host Plant B->C D Air Dry Leaf Discs C->D E Place Leaf Discs in Petri Dishes with Moist Filter Paper D->E F Introduce 10-20 Adult Aphids per Leaf Disc E->F G Incubate at 25°C, 16:8 (L:D) photoperiod F->G H Assess Mortality after 24, 48, and 72 hours G->H I Calculate LC50 using Probit Analysis H->I Whitefly Systemic Uptake Bioassay Workflow A Prepare Aqueous Dilutions of this compound B Apply a Defined Volume of Test Solution to the Soil of Potted Plants (Drench) A->B C Allow for Systemic Uptake for 24-48 hours B->C D Enclose Plants in Cages C->D E Introduce a Known Number of Adult Whiteflies into each Cage D->E F Incubate in a Greenhouse or Growth Chamber E->F G Assess Adult Mortality after 48 and 72 hours F->G H Count Nymphs on Leaves after 7-10 days to Assess Fecundity and Development F->H Continue Incubation I Calculate Mortality and Inhibition of Reproduction G->I H->I

References

Troubleshooting & Optimization

Technical Support Center: Pyripyropene B Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of Pyripyropene B from fungal fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for Pyripyropenes?

A: Pyripyropenes are meroterpenoids, meaning they are hybrid natural products derived from both the terpenoid and polyketide pathways.[1] The biosynthesis of the closely related Pyripyropene A, which shares its core pathway with this compound, involves several key stages:[2][3]

  • Starter Unit Formation: A pyridino-α-pyrone moiety is created when a nicotinic acid primer condenses with two acetate units.[2][4]

  • Terpenoid Precursor Synthesis: Concurrently, all-trans farnesyl pyrophosphate (FPP) is produced via the mevalonate pathway.[2][4]

  • Core Skeleton Assembly: The pyridino-α-pyrone moiety and FPP are linked and cyclized to form the fundamental pyripyropene skeleton.[2]

  • Tailoring Reactions: A series of post-modification reactions, including hydroxylations and acetylations by enzymes like cytochrome P450 monooxygenases and acetyltransferases, modify the core structure to produce the various Pyripyropene analogs, including this compound.[5][6]

The entire process is orchestrated by a biosynthetic gene cluster (BGC) containing genes for a polyketide synthase (PKS), prenyltransferase (PT), and various tailoring enzymes.[5][7]

G cluster_precursors Precursors cluster_pathways Primary Metabolic Pathways cluster_synthesis Core Biosynthesis cluster_final_products Final Products Nicotinic_Acid Nicotinic Acid Polyketide_Pathway Polyketide Pathway Nicotinic_Acid->Polyketide_Pathway Acetate Acetate (x5) Acetate->Polyketide_Pathway Mevalonate Mevalonate (x3) Mevalonate_Pathway Mevalonate Pathway Mevalonate->Mevalonate_Pathway Pyridino_alpha_pyrone Pyridino-α-pyrone Moiety Polyketide_Pathway->Pyridino_alpha_pyrone FPP Farnesyl Pyrophosphate (FPP) Mevalonate_Pathway->FPP Core_Skeleton Pyripyropene Core Skeleton Pyridino_alpha_pyrone->Core_Skeleton Prenylation & Cyclization FPP->Core_Skeleton Tailoring Hydroxylation & Acetylation Core_Skeleton->Tailoring Tailoring Enzymes (P450s, Acetyltransferases) PPB This compound Tailoring->PPB Other_PPs Other Pyripyropenes (A, C, D, etc.) Tailoring->Other_PPs G Start START: Low this compound Yield Check_Strain 1. Strain Integrity Check Start->Check_Strain Strain_OK Strain Viable & Pure? Check_Strain->Strain_OK Check_Media 2. Media Composition Check Media_OK Media Components Correct? Check_Media->Media_OK Check_Conditions 3. Fermentation Conditions Check Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Strain_OK->Check_Media Yes Action_Strain_Contaminated Action: Re-streak from stock culture or obtain a new vial. Strain_OK->Action_Strain_Contaminated No (Contamination) Action_Strain_Degraded Action: Perform serial culturing to restore production or use a fresh culture. Strain_OK->Action_Strain_Degraded No (Degradation) Media_OK->Check_Conditions Yes Action_Media_Precursors Action: Ensure C/N sources are adequate. Check precursor (e.g., nicotinic acid) availability. Media_OK->Action_Media_Precursors No (Composition) Action_Media_pH Action: Verify initial pH. Buffer medium if pH drift is significant. Media_OK->Action_Media_pH No (pH) Action_Conditions_Aeration Action: Check shaker speed, flask volume. Increase aeration for this aerobic process. Conditions_OK->Action_Conditions_Aeration No (Aeration) Action_Conditions_Temp Action: Calibrate incubator. Optimize temperature for secondary metabolism (e.g., 28°C). Conditions_OK->Action_Conditions_Temp No (Temp) End Proceed to Advanced Optimization Conditions_OK->End Yes G Start Start: Media Optimization Screening 1. Component Screening (OVAT or Plackett-Burman) Start->Screening Identify Identify Significant Factors (e.g., Carbon Source, N-Source, pH) Screening->Identify RSM 2. Response Surface Methodology (e.g., Box-Behnken Design) Identify->RSM Factors Identified Analysis Statistical Analysis & Model Generation RSM->Analysis Validation 3. Model Validation Run experiment at predicted optimum Analysis->Validation Result Optimized Medium Composition Validation->Result Model Validated

References

Technical Support Center: Pyripyropene B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyripyropene B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low signal-to-noise (S/N) in your NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have a very limited amount of my this compound sample, and the initial 1H NMR spectrum has a very low signal-to-noise ratio. What are my options?

A1: When dealing with mass-limited samples, the primary goal is to maximize the signal detected from the small number of molecules present. Here are several approaches, ranging from simple hardware adjustments to more advanced techniques:

  • Utilize a Microcoil Probe: For very small sample volumes (in the microliter to nanoliter range), switching from a standard 5 mm NMR tube and probe to a microcoil probe can dramatically improve mass sensitivity.[1][2][3][4] These probes are designed with a smaller radiofrequency (RF) coil that more closely surrounds the sample, leading to a much better "filling factor" and thus a stronger signal for a given sample mass.[1][2] Bruker's 1.7mm and 1mm MicroProbes, for instance, can offer a significant boost in mass sensitivity compared to conventional probes.[3]

  • Employ a Cryoprobe: If your institution has an NMR spectrometer equipped with a cryoprobe, this is an excellent option for enhancing sensitivity. Cryoprobes cool the detection electronics and the RF coil to cryogenic temperatures (around 20 K), which significantly reduces thermal noise.[5][6][7][8] This can result in a 2- to 5-fold increase in the signal-to-noise ratio compared to a room temperature probe.[6][9] This enhancement can be the difference between an unusable spectrum and one from which you can derive structural information.

  • Optimize Acquisition Parameters:

    • Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[10][11][12] To double the S/N, you need to quadruple the number of scans.[12] While this is a straightforward approach, be mindful of the experiment time.

    • Adjust the Relaxation Delay (d1): Ensure the relaxation delay between scans is sufficient for the protons in this compound to fully relax. A common rule of thumb is to set d1 to at least 1.3 times the longest T1 relaxation time. For quantitative measurements, a delay of 5-7 times T1 is recommended.[13] An insufficient delay will lead to signal saturation and a lower S/N.

Q2: My 13C NMR spectrum for this compound is extremely weak, even after a long acquisition time. How can I improve it?

A2: The low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus make it inherently much less sensitive than 1H NMR. For a complex molecule like this compound, obtaining a high-quality 13C spectrum can be challenging.

  • Use a Cryoprobe: As with 1H NMR, a cryoprobe will provide a significant sensitivity enhancement for 13C detection, typically by a factor of 3 to 4.[14][15] This is often the most effective solution for obtaining good 13C spectra on small amounts of natural products.

  • Employ 2D Heteronuclear Techniques: Instead of a direct 1D 13C experiment, consider using 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These experiments detect the much more sensitive 1H nucleus, which is bonded to or several bonds away from the 13C nuclei. This indirect detection method is far more sensitive than direct 13C detection.

    • HSQC: Correlates protons directly to their attached carbons.

    • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons.

  • Dynamic Nuclear Polarization (DNP): For a dramatic increase in sensitivity, though requiring specialized equipment, Dynamic Nuclear Polarization (DNP) is a powerful technique.[14][16] DNP transfers the high polarization of electrons to the nuclear spins, which can enhance the NMR signal by several orders of magnitude.[14][16]

Q3: I've optimized my acquisition parameters, but the baseline of my this compound spectrum is still noisy and uneven. What post-processing steps can I take?

A3: Proper data processing is crucial for extracting the maximum information from a low S/N spectrum.

  • Apodization (Window Functions): Applying a window function to the Free Induction Decay (FID) before Fourier transformation can improve the S/N at the expense of some resolution. An exponential multiplication function is commonly used for this purpose. This involves multiplying the FID by a decaying exponential, which reduces the noise in the latter parts of the FID more than the signal in the earlier parts.

  • Baseline Correction: An uneven baseline can obscure weak signals. Most NMR processing software has automated baseline correction algorithms that can significantly improve the appearance and interpretability of your spectrum.[17]

  • Digital Filtering and Advanced Algorithms: Modern NMR software often includes advanced digital filtering techniques to reduce noise.[18] Furthermore, emerging methods using deep neural networks have shown the potential to dramatically increase the S/N ratio in post-processing.[19]

Quantitative Data Summary

The following tables summarize the expected sensitivity gains from various techniques.

Table 1: Hardware-Based Sensitivity Enhancement

TechniqueTypical S/N Enhancement FactorReference
Cryoprobe2 to 5[6][9]
Microcoil Probe (1mm)Up to 4 (mass sensitivity vs. 5mm probe)[3]

Table 2: Acquisition Parameter Optimization for S/N

ParameterEffect on S/NNote
Number of Scans (NS)Proportional to the square root of NSQuadrupling NS doubles the S/N[12]
Relaxation Delay (d1)Proper setting prevents signal saturationShould be at least 1.3 x longest T1

Experimental Protocols

Protocol 1: Basic 1H NMR Acquisition with Optimized Parameters

  • Sample Preparation: Dissolve your this compound sample in a suitable deuterated solvent (e.g., CDCl3) in a high-quality NMR tube to a final volume that is appropriate for your probe (e.g., ~600 µL for a standard 5 mm tube).

  • Spectrometer Setup:

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. For low concentration samples, good shimming is critical.

  • Acquisition Parameter Optimization:

    • Receiver Gain (RG): Set the receiver gain automatically. An RG that is too high will clip the FID and introduce artifacts.[12]

    • Number of Scans (NS): Start with a moderate number of scans (e.g., 16 or 32). If the S/N is low, increase this value in multiples of 4 (e.g., 64, 128, 256...).

    • Relaxation Delay (d1): Set an initial d1 of 1-2 seconds. If you observe signal saturation (especially for quaternary carbons in 13C NMR), increase this value.

    • Acquisition Time (AQ): Ensure the acquisition time is long enough for the FID to decay to near zero. A longer AQ provides better digital resolution.[13]

  • Data Processing:

    • Apply a gentle exponential window function (e.g., with a line broadening factor of 0.3 Hz).

    • Perform Fourier transformation.

    • Phase the spectrum carefully.

    • Apply a baseline correction algorithm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound Sample Hardware_Choice Select Probe (Standard, Cryoprobe, Microcoil) Acquire_FID Acquire FID Apodization Apodization Acquire_FID->Apodization Optimize_Params Optimize Parameters (NS, d1, AQ) Optimize_Params->Acquire_FID Hardware_Choice->Optimize_Params FT Fourier Transform Phase_Correct Phase Correction FT->Phase_Correct Apodization->FT Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Denoise Denoising (Optional) Baseline_Correct->Denoise Spectrum High S/N Spectrum Denoise->Spectrum

Caption: A generalized workflow for acquiring and processing NMR data with low signal-to-noise.

troubleshooting_logic Start Low S/N in This compound NMR Check_Sample Is sample concentration > 1 mg/mL? Start->Check_Sample Increase_NS Increase Number of Scans (NS) Check_Sample->Increase_NS Yes Use_Microcoil Use a Microcoil Probe Check_Sample->Use_Microcoil No Check_2D Is this a 13C experiment? Increase_NS->Check_2D Use_Cryoprobe Use a Cryoprobe Use_Cryoprobe->Check_2D Use_Microcoil->Use_Cryoprobe Optimize_Processing Optimize Data Processing (Apodization, Baseline Correction) Final_Spectrum Acceptable Spectrum Optimize_Processing->Final_Spectrum Check_2D->Optimize_Processing No Run_HSQC_HMBC Run HSQC/HMBC Check_2D->Run_HSQC_HMBC Yes Run_HSQC_HMBC->Optimize_Processing

Caption: A decision tree for troubleshooting low signal-to-noise in this compound NMR experiments.

References

Technical Support Center: Enhancing the Bioavailability of Pyripyropene B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying Pyripyropene B for improved bioavailability. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a fungal-derived natural product belonging to the pyripyropene class of compounds. Like its close analog, Pyripyropene A, it exhibits potent inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), making it a promising candidate for the development of anti-atherosclerotic agents. However, natural pyripyropenes generally suffer from low oral bioavailability, estimated to be around 1% for Pyripyropene A, which significantly limits their therapeutic potential. This poor bioavailability is largely attributed to their lipophilic nature and susceptibility to metabolic degradation, particularly hydrolysis of their acetyl/propionyl groups.

Q2: What are the primary strategies for improving the bioavailability of this compound?

The two main strategies for enhancing the bioavailability of this compound are:

  • Chemical Modification: Altering the molecular structure of this compound to improve its metabolic stability and/or physicochemical properties. Key modifications focus on the labile ester groups.

  • Formulation Strategies: Incorporating this compound into advanced drug delivery systems to enhance its solubility, dissolution rate, and absorption.

Q3: Which functional groups in this compound are the most susceptible to metabolic degradation?

Based on studies of the closely related Pyripyropene A, the ester linkages are the primary sites of metabolic breakdown.[1] Specifically, the propionyl group at the C1 position and the acetyl group at the C11 position are susceptible to hydrolysis by esterases in the liver and plasma.[1] This metabolic inactivation leads to a significant decrease in the compound's biological activity.[1]

Q4: What are some promising chemical modifications to improve the metabolic stability of this compound?

Drawing insights from structure-activity relationship (SAR) studies on Pyripyropene A, the following modifications hold promise for this compound:

  • Formation of Cyclic Acetals: Replacing the 1- and 11-acyl groups with a cyclic acetal, such as a benzylidene acetal, has been shown to significantly increase the in vitro ACAT inhibitory activity of Pyripyropene A, with one analog being 16 times more potent. This modification protects the vulnerable hydroxyl groups from metabolism.

  • Modification of the 7-O-Acyl Group: Introduction of a substituted benzoyl group at the 7-position has been demonstrated to enhance both the potency and selectivity of Pyripyropene A derivatives as ACAT2 inhibitors.[2]

  • Alternative Ester Groups: Replacing the natural acyl groups with more sterically hindered or electronically different esters, such as a valeryl or methanesulfonyl group, has shown to improve in vitro activity and in vivo efficacy in hamsters for Pyripyropene A analogs.[3]

Q5: What formulation strategies can be employed to enhance the absorption of this compound?

Due to its lipophilic nature, this compound is a suitable candidate for various lipid-based formulation strategies, including:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. SEDDS can improve the solubility and absorption of lipophilic drugs.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and bioavailability.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, potentially improving their stability and oral absorption.

Troubleshooting Guides

Chemical Modification
IssuePossible CauseSuggested Solution
Low yield of modified this compound derivative Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature.
Degradation of starting material or product.Use milder reaction conditions. Employ protective group strategies for sensitive functional groups. Ensure all reagents and solvents are anhydrous and of high purity.
Difficulty in purification.Optimize the chromatographic separation method (e.g., try different solvent systems for column chromatography or use preparative HPLC). Consider crystallization as a purification step.
Unexpected side product formation Non-selective reaction.Use more selective reagents. Employ a protective group strategy to block reactive sites other than the intended one.
Rearrangement of the molecule.Investigate the stability of the intermediates and the final product under the reaction conditions. Consider alternative synthetic routes that avoid harsh conditions.
Modified derivative shows decreased biological activity The modification negatively impacted the pharmacophore.Refer to structure-activity relationship (SAR) data to understand the key functional groups for activity. Design and synthesize analogs with more conservative modifications at that position.
The modified compound has poor solubility.Assess the solubility of the new derivative. If it is significantly lower, consider introducing solubilizing groups at non-critical positions of the molecule.
Bioavailability Assays
IssuePossible CauseSuggested Solution
High variability in in vitro permeability assay (e.g., PAMPA, Caco-2) Inconsistent cell monolayer integrity (Caco-2).Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Use a marker compound like Lucifer Yellow to check for leaks.
Poor solubility of the test compound in the assay buffer.Use a co-solvent (e.g., DMSO) at a low, non-toxic concentration. Ensure the final concentration of the co-solvent is consistent across all wells.
Compound binding to the assay plates.Use low-binding plates. Include a recovery check in your experimental protocol to quantify compound loss due to binding.
Low in vivo exposure (low Cmax and AUC) after oral administration Poor absorption from the gastrointestinal tract.Consider formulation strategies to improve solubility and dissolution rate. Investigate if the compound is a substrate for efflux transporters like P-glycoprotein.
High first-pass metabolism.Analyze plasma and feces for metabolites to understand the metabolic pathways. The chemical modifications suggested above are intended to reduce first-pass metabolism.
Rapid clearance from the systemic circulation.Conduct intravenous pharmacokinetic studies to determine the clearance rate. If clearance is very high, further chemical modifications may be needed to improve metabolic stability.

Data Presentation

The following tables present hypothetical quantitative data for modified this compound derivatives, based on the improvements observed with analogous Pyripyropene A derivatives. These tables are for illustrative purposes to guide researchers in their data analysis and comparison.

Table 1: In Vitro ACAT2 Inhibitory Activity of this compound and its Derivatives

CompoundModificationIC50 (nM)Fold Improvement vs. This compound
This compound-1171
PRD-B11,11-O-benzylidene acetal7.316
PRD-B27-O-(4-cyanobenzoyl)254.7
PRD-B311-O-methanesulfonyl402.9

Table 2: Pharmacokinetic Parameters of this compound and its Derivatives in Mice (Oral Administration, 10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Oral Bioavailability (%)
This compound501.0200~1
PRD-B14500.51800~9
PRD-B22501.01100~5.5
PRD-B33000.751350~6.8

Experimental Protocols

General Protocol for the Synthesis of a 1,11-O-Benzylidene Acetal Derivative of this compound (PRD-B1)

Materials:

  • This compound

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in a mixture of anhydrous DMF and anhydrous toluene.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of p-TsOH·H2O to the solution.

  • Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired 1,11-O-benzylidene acetal derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol for In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and an acceptor plate)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound or derivative) stock solution in DMSO

  • Reference compounds (high and low permeability controls)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare the donor solution by diluting the test and reference compound stock solutions in PBS to the final desired concentration (ensure the final DMSO concentration is ≤ 1%).

  • Fill the acceptor plate wells with fresh PBS.

  • Add the donor solutions to the wells of the donor plate.

  • Assemble the PAMPA plate by placing the donor plate into the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca / Ceq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca = concentration in the acceptor well

    • Ceq = equilibrium concentration = ((Cd * Vd) + (Ca * Va)) / (Vd + Va)

    • Cd = concentration in the donor well

Mandatory Visualization

G cluster_0 Chemical Modification Strategies cluster_1 Formulation Strategies PyripyropeneB This compound Acetal 1,11-O-Benzylidene Acetal Derivative PyripyropeneB->Acetal Protection of 1,11-diols Benzoyl 7-O-Benzoyl Derivative PyripyropeneB->Benzoyl Modification of 7-OH Ester 11-O-Acyl Derivative PyripyropeneB->Ester Modification of 11-OH Modification Modification ImprovedBioavailability Improved Bioavailability Acetal->ImprovedBioavailability Benzoyl->ImprovedBioavailability Ester->ImprovedBioavailability Formulation Formulation PyripyropeneB_form This compound SEDDS Self-Emulsifying Drug Delivery System (SEDDS) PyripyropeneB_form->SEDDS Lipid-based Nanosuspension Nanosuspension PyripyropeneB_form->Nanosuspension Particle Size Reduction SLN Solid Lipid Nanoparticles (SLNs) PyripyropeneB_form->SLN Encapsulation SEDDS->ImprovedBioavailability Nanosuspension->ImprovedBioavailability SLN->ImprovedBioavailability

Caption: Strategies to improve the bioavailability of this compound.

G cluster_0 Experimental Workflow start Start: This compound synthesis Chemical Modification (e.g., Acetal Formation) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Bioavailability Assays (PAMPA, Caco-2) purification->in_vitro in_vivo In Vivo Pharmacokinetic Study in Mice in_vitro->in_vivo Promising Candidates data_analysis Data Analysis (Cmax, AUC, Bioavailability) in_vivo->data_analysis end End: Lead Candidate data_analysis->end

Caption: Workflow for modifying and evaluating this compound.

G cluster_0 Troubleshooting Logic start Low Bioavailability Observed check_solubility Assess Solubility start->check_solubility check_permeability Assess Permeability (PAMPA/Caco-2) start->check_permeability check_metabolism Assess Metabolic Stability start->check_metabolism formulation Action: Improve Formulation (e.g., SEDDS) check_solubility->formulation If solubility is low modification_permeability Action: Chemical Modification (e.g., alter polarity) check_permeability->modification_permeability If permeability is low modification_metabolism Action: Chemical Modification (e.g., protect labile groups) check_metabolism->modification_metabolism If metabolically unstable

References

Preventing degradation of Pyripyropene B during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyripyropene B Stability

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage.

Troubleshooting Guide: Degradation Issues

This section addresses common problems encountered during the storage and handling of this compound.

Issue 1: Unexpected Loss of Biological Activity

  • Question: My this compound sample shows significantly lower than expected activity in my assay. What could be the cause?

  • Answer: A loss of activity is a primary indicator of compound degradation. This compound possesses several ester groups, which are susceptible to hydrolysis. This hydrolysis can be accelerated by inappropriate storage conditions, such as exposure to moisture, non-neutral pH, or elevated temperatures. Metabolic processes, if used in biological systems, can also lead to deacetylation, which has been shown to decrease its inhibitory activity on the ACAT2 enzyme.[1]

Issue 2: Appearance of Unknown Peaks in Analytical Scans (e.g., HPLC, LC-MS)

  • Question: I am analyzing my this compound sample via HPLC and see additional peaks that were not present when the sample was fresh. What are these?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. The most likely degradation pathway for this compound under aqueous conditions is the hydrolysis of its acetyl groups.[1] In vitro metabolism studies on the related Pyripyropene A show successive hydrolysis at the 1-O-acetyl and 11-O-acetyl residues.[1] These deacetylated derivatives are common impurities. To confirm, you can attempt to isolate these products and characterize them using mass spectrometry and NMR.[2]

Troubleshooting Workflow for Suspected Degradation

This workflow guides users in identifying the root cause of this compound degradation.

G cluster_start cluster_analysis Step 1: Purity Analysis cluster_results cluster_investigation Step 3: Investigate Cause cluster_action Step 4: Corrective Action start Suspected Degradation (e.g., loss of activity, new peaks) purity_check Perform Purity Analysis (e.g., HPLC-UV, LC-MS) start->purity_check results Degradation Products Observed? purity_check->results storage_cond Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) - Container Seal results->storage_cond Yes no_degradation No Degradation Products. Investigate other experimental parameters (e.g., assay conditions, reagent stability). results->no_degradation No solvent_check Review Solution Prep: - Solvent (Anhydrous?) - pH of solution - Age of solution storage_cond->solvent_check corrective_action Implement Corrective Actions: - Use fresh sample from proper storage - Prepare solutions fresh - Use inert gas and amber vials solvent_check->corrective_action

Caption: Troubleshooting workflow for identifying this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Based on standard practices for complex natural products, storage at -20°C to -80°C under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative and hydrolytic degradation.

Q2: How should I store this compound in solution? A2: Prepare solutions fresh for each experiment if possible. If short-term storage is necessary, use anhydrous aprotic solvents like DMSO or DMF. Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use vials with tight-fitting caps (e.g., septa caps) to minimize moisture absorption from the air.

Q3: Is this compound sensitive to light? A3: While specific photostability data for this compound is not widely published, many complex organic molecules are light-sensitive. As a precautionary measure, always store both solid samples and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q4: What are the primary degradation pathways for this compound? A4: The primary chemical degradation pathway is hydrolysis of the ester (acetyl and propionyl) groups, leading to the formation of less active alcohol derivatives.[1] Oxidation of the pyridine ring is another potential degradation route, as seen in in-vitro metabolism studies of similar compounds.[1]

Recommended Storage and Handling Protocol

G cluster_solid Solid Compound Handling cluster_solution Solution Handling receive Receive Compound aliquot_solid Aliquot into smaller quantities in amber glass vials receive->aliquot_solid purge Purge with inert gas (Argon or Nitrogen) aliquot_solid->purge seal Seal tightly and label purge->seal store_solid Store at -20°C or -80°C (Protect from light) seal->store_solid dissolve Dissolve in anhydrous DMSO or DMF just before use store_solid->dissolve use_immediately Use Immediately dissolve->use_immediately store_solution For short-term storage: - Aliquot into amber vials - Purge with inert gas - Store at -80°C dissolve->store_solution If necessary

Caption: Recommended workflow for handling and storing this compound.

Quantitative Stability Data

While specific kinetic data for this compound degradation is limited in public literature, the stability of related compounds provides a strong indication of its behavior. The table below is a qualitative summary based on known chemical principles and metabolic studies.

ConditionPotential DegradationRateRecommendation
Aqueous Buffer (pH 7.4) Hydrolysis of estersModerate to HighAvoid aqueous storage; prepare fresh solutions.
Acidic Conditions (pH < 4) Potential for hydrolysisModerateBuffer solutions only for immediate use in assays.
Basic Conditions (pH > 8) Rapid hydrolysis of estersHighAvoid basic conditions entirely.
Elevated Temperature (>4°C) Increased hydrolysis/oxidationHighStore at -20°C or below at all times.
Exposure to Air/Oxygen OxidationSlow to ModerateStore under an inert atmosphere (Ar, N₂).
Exposure to Light PhotodegradationUnknown, but possibleUse amber vials and protect from light.

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC-UV

This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of degradation products.

  • Objective: To determine the purity of this compound and identify potential degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Method:

    • Sample Preparation:

      • Accurately weigh ~1 mg of this compound.

      • Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

      • Further dilute the stock solution to a working concentration of ~50 µg/mL with the same solvent mixture.

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Scan from 210-400 nm; monitor at ~254 nm and ~310 nm where the pyridine and pyrone chromophores absorb.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area for this compound and any other observed peaks.

    • Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

    • Degradation products will typically appear as more polar compounds, eluting earlier than the parent this compound in a reverse-phase system. Compare chromatograms of fresh and aged samples to identify new peaks.

References

Validation & Comparative

A Comparative Analysis of ACAT Inhibitory Potency: Pyripyropene A vs. Pyripyropene B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between analogous compounds is critical for advancing therapeutic candidates. This guide provides a detailed comparison of the Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitory potency of Pyripyropene A and Pyripyropene B, supported by available experimental data.

Pyripyropenes are a class of fungal metabolites that have garnered significant interest for their potent inhibitory effects on ACAT, an enzyme crucial in cellular cholesterol metabolism and a key target in the development of therapies for hypercholesterolemia and atherosclerosis. Among these, Pyripyropene A has been extensively studied and identified as a selective inhibitor of the ACAT2 isoform. This guide synthesizes the current scientific knowledge to offer a direct comparison between Pyripyropene A and its structural analog, this compound.

Data Presentation: Inhibitory Potency

The following table summarizes the available quantitative data on the ACAT inhibitory potency of Pyripyropene A and this compound. It is important to note that while isoform-specific data is available for Pyripyropene A, the currently accessible data for this compound is from a non-isoform-specific assay.

CompoundTargetAssay SystemIC50 Value (nM)Citation
Pyripyropene A ACAT (non-specific)Rat Liver Microsomes58
ACAT1Cell-based assay>10,000
ACAT2Cell-based assay70
This compound ACAT (non-specific)Rat Liver Microsomes117

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of Pyripyropene A and B's ACAT inhibitory activity.

Microsomal ACAT Inhibition Assay (Non-Isoform-Specific)

This protocol is based on the methods used for the initial characterization of pyripyropenes.

  • Source of Enzyme: Microsomes are prepared from rat liver tissue, which naturally expresses both ACAT1 and ACAT2 isoforms.

  • Substrate Preparation: A stock solution of the substrate, [1-14C]oleoyl-CoA, is prepared in an appropriate buffer. Unlabeled oleoyl-CoA is also used to adjust the final substrate concentration.

  • Assay Procedure:

    • Rat liver microsomes are pre-incubated with varying concentrations of the test compounds (Pyripyropene A or B) or a vehicle control (e.g., DMSO) in a reaction buffer at 37°C.

    • The enzymatic reaction is initiated by the addition of the [1-14C]oleoyl-CoA substrate.

    • The reaction is allowed to proceed for a defined period and is then terminated by the addition of a quenching solution (e.g., isopropanol:heptane).

    • The lipid products, including the radiolabeled cholesteryl esters, are extracted from the reaction mixture.

    • The amount of radioactive cholesteryl ester formed is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the formation of cholesteryl esters (IC50) is calculated by fitting the data to a dose-response curve.

Cell-Based ACAT Inhibition Assay (Isoform-Specific)

This protocol is employed to determine the inhibitory potency against specific ACAT isoforms.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells deficient in endogenous ACAT activity are stably transfected with expression vectors for either human ACAT1 or human ACAT2.

  • Cell Culture and Treatment:

    • The transfected CHO cells are cultured in appropriate media until they reach a suitable confluency.

    • The cells are then incubated with varying concentrations of the test compounds (e.g., Pyripyropene A) for a specified duration.

  • Measurement of ACAT Activity:

    • A cell-permeable, fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) is added to the culture medium.

    • Inside the cells, ACAT esterifies the fluorescent cholesterol, leading to its accumulation in lipid droplets, which can be quantified by fluorescence microscopy or a fluorescence plate reader.

    • Alternatively, whole-cell lysates or microsomal fractions can be prepared from the treated cells and used in an in vitro ACAT assay with [1-14C]oleoyl-CoA as described in the microsomal assay protocol.

  • Data Analysis: The IC50 values for each isoform are determined by plotting the percentage of ACAT inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

ACAT Inhibition Assay Workflow

ACAT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme ACAT Source (Microsomes or Transfected Cells) Incubation Pre-incubation: Enzyme + Inhibitor Enzyme->Incubation Inhibitor Pyripyropene A/B (Varying Concentrations) Inhibitor->Incubation Substrate [14C]Oleoyl-CoA or NBD-Cholesterol Reaction Initiate Reaction: Add Substrate Substrate->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Extraction Lipid Extraction Termination->Extraction Quantification Quantify Product (Scintillation Counting or Fluorescence Measurement) Extraction->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Workflow of a typical ACAT inhibition assay.

Mechanism of Selective ACAT2 Inhibition by Pyripyropene A

ACAT2_Inhibition_Mechanism ACAT2 ACAT2 Enzyme Allosteric Site Active Site CholesterylEster Cholesteryl Ester ACAT2:f1->CholesterylEster Catalyzes PPPA Pyripyropene A PPPA->ACAT2:f0 Binds to allosteric site Cholesterol Cholesterol Cholesterol->ACAT2:f1 Substrate OleoylCoA Oleoyl-CoA OleoylCoA->ACAT2:f1 Substrate

Caption: Proposed allosteric inhibition of ACAT2 by Pyripyropene A.

A Head-to-Head Comparison of Pyripyropene B and Synthetic ACAT Inhibitors in Cholesterol Metabolism and Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: cholesterol acyltransferase (ACAT) has long been a target of interest in the development of therapies for hypercholesterolemia and atherosclerosis. This enzyme is responsible for the esterification of intracellular free cholesterol, a critical step in cholesterol absorption and the formation of atherosclerotic plaques. This guide provides a detailed head-to-head comparison of Pyripyropene B, a naturally derived ACAT inhibitor, and prominent synthetic ACAT inhibitors, focusing on their performance backed by experimental data.

Executive Summary

This compound and its analogs, such as the extensively studied Pyripyropene A, distinguish themselves from many synthetic ACAT inhibitors through their potent and selective inhibition of the ACAT2 isoform. This isoform is predominantly expressed in the intestine and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly. In contrast, many first-generation synthetic inhibitors, such as avasimibe and pactimibe, exhibit a preference for the ubiquitously expressed ACAT1 isoform. This difference in isoform selectivity has significant implications for their therapeutic efficacy and potential side effects. While pyripyropenes have demonstrated promising results in preclinical models of atherosclerosis, the clinical development of several synthetic ACAT inhibitors has been met with challenges.

Mechanism of Action: A Tale of Two Isoforms

ACAT exists in two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles.

  • ACAT1 is found in various tissues, including macrophages, adrenal glands, and steroidogenic tissues. In macrophages within atherosclerotic plaques, ACAT1 is responsible for the formation of cholesteryl esters, leading to the development of foam cells, a hallmark of atherosclerosis.

  • ACAT2 is primarily located in the enterocytes of the small intestine and hepatocytes of the liver.[1][2][3][4] It plays a crucial role in the esterification of dietary and newly synthesized cholesterol, which is then packaged into chylomicrons and very-low-density lipoproteins (VLDL) for secretion into the bloodstream.

This compound and its analogs are potent inhibitors of ACAT, with a remarkable selectivity for the ACAT2 isoform .[5] This targeted inhibition is believed to reduce the absorption of dietary cholesterol and the secretion of atherogenic lipoproteins from the liver.

In contrast, synthetic inhibitors like avasimibe and pactimibe are reported to be more selective for the ACAT1 isoform .[6] The therapeutic rationale for ACAT1 inhibition was to prevent foam cell formation in macrophages. However, clinical trials with these inhibitors have yielded disappointing results, and in some cases, have been associated with adverse effects.[7]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and representative synthetic ACAT inhibitors. It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical conditions are limited.

Table 1: In Vitro ACAT Inhibitory Activity

InhibitorTargetAssay SystemIC50 (nM)Reference
This compound ACATRat liver microsomes117[8]
Pyripyropene A ACAT2Cell-based assay (CHO cells)70[9]
Avasimibe ACAT1 selective--[6]
Pactimibe ACAT1 selective--[6]

Table 2: In Vivo Efficacy Data

InhibitorAnimal ModelKey FindingsReference
Pyripyropene A ApoE-knockout miceReduced plasma cholesterol, VLDL, and LDL; Reduced atherosclerotic lesion areas in the aorta and heart.[10][10]
Avasimibe Humans (homozygous familial hypercholesterolemia)Modestly enhanced the lipid-reducing effect of atorvastatin.[11]
Pactimibe Watanabe heritable hyperlipidemic (WHHL) rabbitsStabilized vulnerable atherosclerotic plaques by reducing cholesteryl ester content and increasing collagen and smooth muscle cells.[12][12]

Signaling and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

ACAT2_Signaling_Pathway cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte Dietary_Cholesterol Dietary Cholesterol Free_Cholesterol_Enterocyte Free Cholesterol Pool Dietary_Cholesterol->Free_Cholesterol_Enterocyte ACAT2_Enterocyte ACAT2 Free_Cholesterol_Enterocyte->ACAT2_Enterocyte Cholesteryl_Esters_Enterocyte Cholesteryl Esters ACAT2_Enterocyte->Cholesteryl_Esters_Enterocyte Chylomicrons Chylomicrons Cholesteryl_Esters_Enterocyte->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream To Bloodstream Atherosclerosis Atherosclerosis Bloodstream->Atherosclerosis Increased Atherogenic Lipoproteins De_Novo_Synthesis De Novo Synthesis Free_Cholesterol_Hepatocyte Free Cholesterol Pool De_Novo_Synthesis->Free_Cholesterol_Hepatocyte ACAT2_Hepatocyte ACAT2 Free_Cholesterol_Hepatocyte->ACAT2_Hepatocyte Cholesteryl_Esters_Hepatocyte Cholesteryl Esters ACAT2_Hepatocyte->Cholesteryl_Esters_Hepatocyte VLDL VLDL Cholesteryl_Esters_Hepatocyte->VLDL VLDL->Bloodstream To Bloodstream Pyripyropene_B This compound Pyripyropene_B->ACAT2_Enterocyte Inhibits Pyripyropene_B->ACAT2_Hepatocyte Inhibits

Caption: ACAT2 Signaling Pathway in Cholesterol Metabolism.

Microsomal_ACAT_Assay_Workflow start Start microsome_prep Prepare Liver Microsomes start->microsome_prep incubation Incubate Microsomes with [14C]oleoyl-CoA and Cholesterol microsome_prep->incubation inhibitor_add Add this compound or Synthetic Inhibitor incubation->inhibitor_add reaction_stop Stop Reaction (e.g., with isopropanol) incubation->reaction_stop lipid_extraction Lipid Extraction reaction_stop->lipid_extraction tlc Thin Layer Chromatography (TLC) to Separate Cholesteryl Esters lipid_extraction->tlc quantification Quantify [14C]Cholesteryl Esters (Scintillation Counting) tlc->quantification end End quantification->end

Caption: Microsomal ACAT Activity Assay Workflow.

Experimental Protocols

In Vitro Microsomal ACAT Activity Assay

This protocol is based on the methodology used to determine the IC50 values of pyripyropenes.[8]

  • Preparation of Rat Liver Microsomes:

    • Livers from male Sprague-Dawley rats are homogenized in a buffer containing 0.1 M potassium phosphate (pH 7.4), 0.1 M sucrose, 10 mM EDTA, and 10 mM dithiothreitol.

    • The homogenate is centrifuged at 10,000 x g for 20 minutes to remove cell debris and mitochondria.

    • The resulting supernatant is then centrifuged at 105,000 x g for 60 minutes to pellet the microsomes.

    • The microsomal pellet is washed and resuspended in the homogenization buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • ACAT Activity Assay:

    • The reaction mixture contains 0.1 M potassium phosphate buffer (pH 7.4), 1 mg/ml bovine serum albumin (fatty acid-free), 5 µM [1-¹⁴C]oleoyl-CoA, and 50 µg of microsomal protein in a final volume of 200 µl.

    • The reaction is initiated by the addition of the microsomal protein.

    • For inhibitor studies, various concentrations of this compound or synthetic inhibitors (dissolved in DMSO) are pre-incubated with the microsomes for 10 minutes at 37°C before the addition of [1-¹⁴C]oleoyl-CoA.

    • The reaction is carried out for 10 minutes at 37°C and stopped by the addition of 3 ml of isopropanol/heptane (4:1, v/v).

    • The lipids are extracted, and the cholesteryl oleate is separated by thin-layer chromatography.

    • The radioactivity of the cholesteryl oleate band is quantified by liquid scintillation counting to determine ACAT activity.

    • IC50 values are calculated from the dose-response curves.

In Vivo Assessment of Atherosclerosis in ApoE-Knockout Mice

This protocol is a generalized procedure based on studies evaluating the in vivo efficacy of ACAT inhibitors.[10][13]

  • Animal Model and Treatment:

    • Male Apolipoprotein E (ApoE)-knockout mice, a well-established model for atherosclerosis research, are used.

    • Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and atherosclerotic lesion development.

    • The mice are divided into treatment groups and receive daily oral administration of either the vehicle (control), Pyripyropene A (as a surrogate for B), or a synthetic ACAT inhibitor at specified doses for a period of 12-16 weeks.

  • Plasma Lipid Analysis:

    • Blood samples are collected at regular intervals throughout the study.

    • Plasma total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels are determined using enzymatic colorimetric assays.

  • Atherosclerotic Lesion Analysis:

    • At the end of the treatment period, mice are euthanized, and the aortas are perfused and dissected.

    • The extent of atherosclerotic lesions in the entire aorta is quantified by en face analysis after staining with Oil Red O.

    • For more detailed analysis, the aortic root is sectioned and stained with hematoxylin and eosin (H&E) and Oil Red O to assess lesion area and lipid content.

    • Immunohistochemistry can be performed to analyze the cellular composition of the plaques, including macrophage and smooth muscle cell content.

Conclusion

The available evidence suggests that this compound, and its analog Pyripyropene A, represent a distinct class of ACAT inhibitors with a promising therapeutic profile due to their potent and selective inhibition of ACAT2. This selectivity for the intestinal and hepatic isoform offers a targeted approach to reducing cholesterol absorption and the production of atherogenic lipoproteins, which has been validated in preclinical models. In contrast, the clinical development of synthetic ACAT1-selective inhibitors has been less successful, highlighting the critical importance of isoform selectivity in targeting the ACAT enzyme system. Further direct comparative studies are warranted to definitively establish the superiority of this compound over synthetic alternatives in a clinical setting. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Pioneering Pyripyropene Derivatives Showcase Enhanced In Vivo Efficacy in Cholesterol Management and Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

Recent advancements in the derivatization of Pyripyropene A (PPPA), a natural fungal metabolite, have led to the development of potent new agents with significant in vivo efficacy in two distinct therapeutic and commercial areas: the management of hypercholesterolemia and atherosclerosis, and the control of agricultural pests. Comparative studies reveal that specific synthetic derivatives of PPPA exhibit superior performance over the parent compound, offering promising alternatives in both medicine and agriculture.

Combating Atherosclerosis: Pyripyropene Derivatives as Selective SOAT2 Inhibitors

A pivotal study has demonstrated that derivatives of Pyripyropene A, acting as selective inhibitors of Sterol O-acyltransferase 2 (SOAT2), are more effective than PPPA in reducing hypercholesterolemia and atherosclerosis in animal models.[1][2] SOAT2 is a key enzyme in the absorption of dietary cholesterol and the assembly of lipoproteins in the liver and intestine. Its inhibition is a therapeutic target for preventing and treating cardiovascular diseases.

Among a series of 196 semi-synthetic derivatives, PRD125 emerged as a lead compound, exhibiting the most potent in vivo antiatherosclerotic activity in both apolipoprotein E knockout (Apoe−/−) and low-density lipoprotein receptor knockout (Ldlr−/−) mice fed a high-fat, high-cholesterol diet.[1][2]

The following table summarizes the key in vivo efficacy data for PPPA and its derivative, PRD125, in Apoe−/− mice.

CompoundDosageEffect on Total Plasma CholesterolReduction in Atherosclerotic Lesion AreaReference
Pyripyropene A (PPPA)10-50 mg/kg/daySignificant Reduction26.2% - 46%[3][4]
PRD1251 mg/kg/day57.9 ± 9.3% Reduction62.2 ± 13.1% Reduction[1][2]

Experimental Protocol: In Vivo Antiatherosclerotic Activity Assessment

The in vivo efficacy of Pyripyropene derivatives was evaluated using the following protocol:

  • Animal Model: Apolipoprotein E knockout (Apoe−/−) or low-density lipoprotein receptor knockout (Ldlr−/−) mice were used as established models for studying atherosclerosis.

  • Diet: Mice were fed a cholesterol-enriched diet (0.2% cholesterol and 21% fat) for 12 weeks to induce hypercholesterolemia and atherosclerotic plaque formation.[1]

  • Treatment: The test compounds (PPPA or its derivatives) were administered orally to the mice daily for the 12-week duration of the high-fat diet.

  • Efficacy Endpoints:

    • Plasma Cholesterol Levels: Blood samples were collected to measure total plasma cholesterol concentrations.

    • Atherosclerotic Lesion Area: At the end of the study, the aortae of the mice were excised, and the area of atherosclerotic lesions was quantified.[1][2]

  • Data Analysis: The percentage reduction in plasma cholesterol and atherosclerotic lesion area in the treated groups was calculated relative to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow

The mechanism of action of Pyripyropene derivatives in reducing atherosclerosis involves the inhibition of SOAT2, which disrupts cholesterol esterification and absorption.

SOAT2_Inhibition_Pathway cluster_Intestine Intestinal Lumen / Enterocyte cluster_Liver Hepatocyte Dietary_Cholesterol Dietary Cholesterol SOAT2 SOAT2 Dietary_Cholesterol->SOAT2 Absorption Cholesteryl_Esters Cholesteryl Esters SOAT2->Cholesteryl_Esters Esterification Chylomicrons Chylomicrons Cholesteryl_Esters->Chylomicrons Bloodstream_Intestine To Bloodstream Chylomicrons->Bloodstream_Intestine Atherosclerosis Atherosclerosis Bloodstream_Intestine->Atherosclerosis Contributes to Hepatic_SOAT2 SOAT2 VLDL VLDL Assembly Hepatic_SOAT2->VLDL Bloodstream_Liver To Bloodstream VLDL->Bloodstream_Liver Bloodstream_Liver->Atherosclerosis Contributes to Pyripyropene_Derivatives Pyripyropene Derivatives Pyripyropene_Derivatives->SOAT2 Inhibition Pyripyropene_Derivatives->Hepatic_SOAT2 Inhibition

Caption: SOAT2 Inhibition by Pyripyropene Derivatives.

Experimental_Workflow Start Start Animal_Model Select Atherogenic Mouse Model (Apoe-/- or Ldlr-/-) Start->Animal_Model Diet_Induction Induce Hypercholesterolemia (High-Fat Diet for 12 weeks) Animal_Model->Diet_Induction Treatment_Groups Divide into Treatment Groups: - Vehicle Control - Pyripyropene A - Pyripyropene Derivatives Diet_Induction->Treatment_Groups Oral_Administration Daily Oral Administration of Compounds Treatment_Groups->Oral_Administration Endpoint_Analysis Endpoint Analysis at 12 Weeks Oral_Administration->Endpoint_Analysis Blood_Collection Blood Collection for Plasma Cholesterol Measurement Endpoint_Analysis->Blood_Collection Aorta_Excision Aorta Excision for Atherosclerotic Lesion Quantification Endpoint_Analysis->Aorta_Excision Data_Comparison Compare Results between Treated and Control Groups Blood_Collection->Data_Comparison Aorta_Excision->Data_Comparison Conclusion Conclusion on In Vivo Efficacy Data_Comparison->Conclusion

Caption: In Vivo Atherosclerosis Study Workflow.

Revolutionizing Pest Control: Pyripyropene Derivatives as Potent Insecticides

In the realm of agriculture, Pyripyropene A and its derivatives have been identified as a novel class of insecticides with high efficacy against sucking pests like aphids and whiteflies.[5][6] Through chemical modifications at the C-1, C-7, and C-11 positions of the PPPA scaffold, researchers have successfully synthesized derivatives with enhanced insecticidal activity.[7]

One such derivative, now commercialized as afidopyropen, has demonstrated exceptional activity against aphids in both laboratory and field trials.[8] This compound possesses cyclopropanecarbonyloxy groups at the C-1 and C-11 positions and a hydroxyl group at the C-7 position.[8]

While direct comparative in vivo efficacy data in a tabular format is limited in the provided search results, the development and commercialization of afidopyropen strongly indicate its superior performance compared to the parent compound and other derivatives. Studies have shown that modifications at the C-1, C-7, and C-11 positions can lead to derivatives with higher insecticidal activities than Pyripyropene A.[7] For instance, derivative 5c, with three cyclopropyl carbonyl groups at these positions, showed excellent insecticidal activity.[7]

Experimental Protocol: Insecticidal Activity Bioassay

The insecticidal activity of Pyripyropene derivatives is typically assessed using the following general protocol:

  • Test Insect: A target pest species, such as the green peach aphid (Myzus persicae), is used for the bioassay.

  • Compound Preparation: The Pyripyropene derivatives are dissolved in a suitable solvent to create a series of concentrations.

  • Application: The prepared solutions are applied to the host plant material (e.g., leaf discs) on which the insects feed.

  • Exposure: The test insects are placed on the treated plant material and incubated under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure.

  • Data Analysis: The mortality data is used to calculate parameters such as the LC50 (lethal concentration for 50% of the population), which allows for a quantitative comparison of the insecticidal potency of the different derivatives.

Logical Relationship of Derivative Development

The development of highly active insecticidal derivatives from Pyripyropene A follows a logical progression of synthesis and screening.

Insecticide_Development_Logic Pyripyropene_A Pyripyropene A (Lead Compound) Chemical_Modification Chemical Modification at C-1, C-7, and C-11 Positions Pyripyropene_A->Chemical_Modification Derivative_Library Library of Pyripyropene Derivatives Chemical_Modification->Derivative_Library Insecticidal_Screening Screening for Insecticidal Activity against Target Pests Derivative_Library->Insecticidal_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Insecticidal_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Afidopyropen Identification of Highly Active Derivatives (e.g., Afidopyropen) Lead_Optimization->Afidopyropen Field_Trials Field Trials for In Vivo Efficacy Afidopyropen->Field_Trials Commercialization Commercialization Field_Trials->Commercialization

Caption: Pyripyropene Insecticide Development.

References

Safety Operating Guide

Personal protective equipment for handling Pyripyropene B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pyripyropene B

This document provides crucial safety and logistical information for the handling and disposal of this compound, designed to be a primary resource for researchers, scientists, and drug development professionals.

Hazard Identification and Quantitative Data

Pyripyropene A, a close structural analog of this compound, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the known hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is critical to minimize exposure risk when handling this compound. The following steps outline the selection, donning, and doffing of appropriate PPE.

PPE Selection
  • Body Protection: A knee-length laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical-resistant coveralls are recommended.

  • Hand Protection: Wear chemical-resistant gloves. Given the lack of specific permeation data for this compound, nitrile gloves are a suitable initial choice. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.

  • Eye and Face Protection: Safety glasses with side shields are mandatory.[1] If there is a splash hazard, safety goggles or a full-face shield worn over safety glasses are required.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[1] The specific type of respirator should be determined by a risk assessment.

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection (Goggles/Face Shield) Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

PPE Donning and Doffing Workflow

Operational Plan for Handling this compound

Adherence to a strict operational plan ensures the safe handling of this compound throughout the experimental process.

Engineering Controls
  • Work in a well-ventilated area.[3]

  • For procedures involving powders or the potential for aerosol generation, use a certified chemical fume hood.

Safe Handling Practices
  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage for the solid compound is at -20°C. If in solution, store at -80°C.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate hazardous waste stream.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").

  • Containment: Keep waste containers sealed when not in use.

  • Institutional Guidelines: Follow all local and institutional guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.